Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate is a compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The imidazo[4,5-c]pyridine scaffold is a fused bicyclic system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives
Scientific Research Applications
Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-imidazo[4,5-c]pyridin-2-yl)acetate
- Methyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate
- Ethyl 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetate
Uniqueness
This compound is unique due to the presence of the ethyl group at the 1-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-3-15-10-5-6-13-8-9(10)14-11(15)7-12(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
MATABIHFCLFOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1CC(=O)OCC |
Origin of Product |
United States |
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